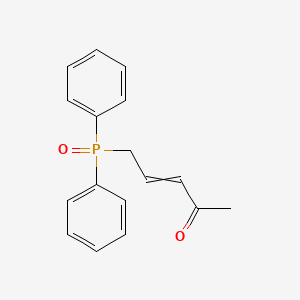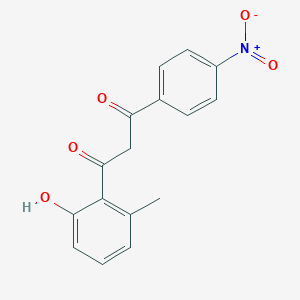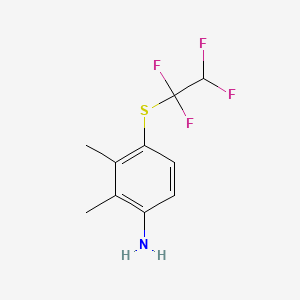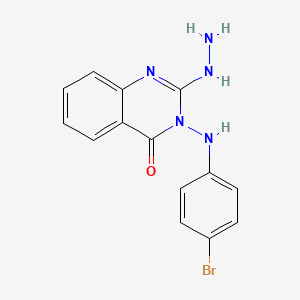![molecular formula C24H16N2O7S B14340308 1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105113-03-9](/img/structure/B14340308.png)
1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a chemical compound characterized by its complex structure, which includes sulfinyl, phenylene, and nitrobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with sulfur dichloride to form 4-nitrophenyl sulfinyl chloride. This intermediate is then reacted with 4-hydroxybenzene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene).
Reduction: 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene).
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets through its functional groups. The sulfinyl group can form reversible covalent bonds with nucleophiles, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene): Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene): Similar structure but with amino groups instead of nitro groups.
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(4-nitrobenzene): Similar structure but with nitro groups in different positions.
Uniqueness
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
105113-03-9 |
|---|---|
Molekularformel |
C24H16N2O7S |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfinylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O7S/c27-25(28)17-3-1-5-21(15-17)32-19-7-11-23(12-8-19)34(31)24-13-9-20(10-14-24)33-22-6-2-4-18(16-22)26(29)30/h1-16H |
InChI-Schlüssel |
IQCZRFGFUQYNAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
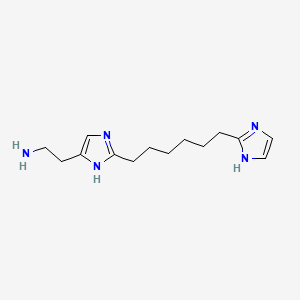
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)

